2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-cyclohexyl-N-methylacetamide
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Overview
Description
2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-cyclohexyl-N-methylacetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyano group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-cyclohexyl-N-methylacetamide typically involves multiple steps. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction conditions can include solvent-free methods, heating, or the use of catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-cyclohexyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and sulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-cyclohexyl-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-cyclohexyl-N-methylacetamide involves its interaction with specific molecular targets. For example, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing their normal function . The pathways involved in its action include the inhibition of ATPase activity in bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
- 5-Cyano-2-(4-methoxy-phenyl)-6-oxo-cyclohex-1-enyl-acetic acid
- 2-(Cyclopentylidenehydrazono)-4-oxo-1,3-thiazolidin-5-yl acetic acid
Uniqueness
What sets 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-cyclohexyl-N-methylacetamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit specific bacterial enzymes makes it a promising candidate for antimicrobial research .
Properties
Molecular Formula |
C20H22N4O2S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide |
InChI |
InChI=1S/C20H22N4O2S/c1-24(15-10-6-3-7-11-15)17(25)13-27-20-22-18(14-8-4-2-5-9-14)16(12-21)19(26)23-20/h2,4-5,8-9,15H,3,6-7,10-11,13H2,1H3,(H,22,23,26) |
InChI Key |
OIUPMJPDGZFQIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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